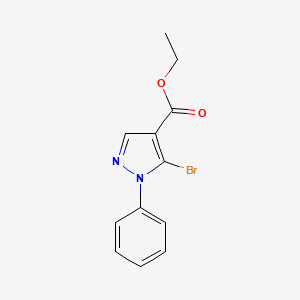

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

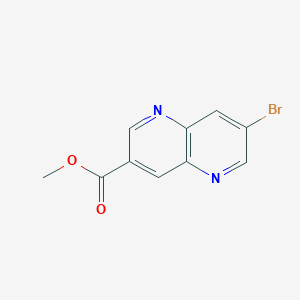

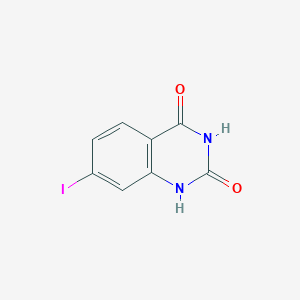

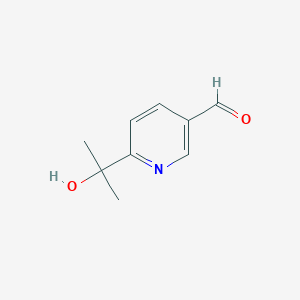

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl 5-bromo-1-phenyl variant is a molecule that has been studied for various applications, including its potential as a nonlinear optical (NLO) material and its antimicrobial properties .

Synthesis Analysis

The synthesis of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions. For instance, a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized using spectroscopic methods such as 1H NMR, UV-Vis, and FT-IR . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These synthetic routes often involve cyclocondensation reactions and are characterized by their stepwise construction of the pyrazole core, followed by various functionalization reactions to introduce different substituents.

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate and its analogs has been extensively studied using experimental techniques like single-crystal X-ray diffraction and supported by theoretical calculations such as density functional theory (DFT) . These studies reveal the geometric parameters of the molecules, including bond lengths, angles, and the spatial arrangement of the substituents around the pyrazole core. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties have also been investigated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to the presence of reactive functional groups. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which can further undergo cyclization to form condensed pyrazoles . Additionally, the amino derivative of a related compound was used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be assessed through techniques like thermo gravimetric analysis . The optical properties, such as UV-Vis absorption, are important for applications in optical materials . The antimicrobial activity of these compounds has been evaluated, with some derivatives showing activity comparable to standard drugs against various bacteria and fungi .

Scientific Research Applications

Structural and Theoretical Studies

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been extensively studied for their structural properties using techniques like single crystal X-ray diffraction and DFT (Density Functional Theory) studies. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, revealing its crystalline structure and electronic properties. The compound crystallizes in the monoclinic system with significant intermolecular C-H···O interactions, contributing to its stability. These studies not only elucidate the structural aspects but also provide insights into the electronic structure-property relationships of these compounds, facilitating their application in various scientific research fields (Viveka et al., 2016).

Applications in Material Science

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and explored for their potential applications in material science, particularly as antimicrobial agents and in optical limiting applications. Certain derivatives have shown comparable or superior activity to standard drugs against various microbial strains, highlighting their potential as antimicrobial agents. Additionally, some compounds have exhibited significant nonlinearity in optical studies, indicating their potential as candidates for optical limiting applications, which is crucial for protecting optical sensors and human eyes from intense light sources (Radwan et al., 2014; Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, also known as 5-BROMO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

It’s worth noting that pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cox inhibition . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Given the known activities of pyrazole derivatives, it can be inferred that this compound may influence pathways related to inflammation and pain perception .

Result of Action

Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory and analgesic effects .

Safety and Hazards

Future Directions

The future directions for the study and application of pyrazoles, including ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research and application .

properties

IUPAC Name |

ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHULMEYIHSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549901 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

98534-71-5 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

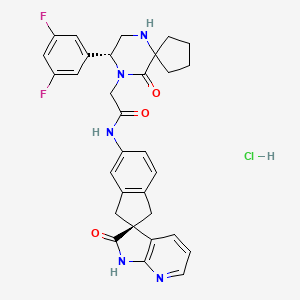

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)